7-(4-Morpholinyl)-2-phenyl(1,3)oxazolo(5,4-d)pyrimidine 7-(4-Morpholinyl)-2-phenyl(1,3)oxazolo(5,4-d)pyrimidine
Brand Name: Vulcanchem
CAS No.: 33360-22-4
VCID: VC17322534
InChI: InChI=1S/C15H14N4O2/c1-2-4-11(5-3-1)14-18-12-13(16-10-17-15(12)21-14)19-6-8-20-9-7-19/h1-5,10H,6-9H2
SMILES:
Molecular Formula: C15H14N4O2
Molecular Weight: 282.30 g/mol

7-(4-Morpholinyl)-2-phenyl(1,3)oxazolo(5,4-d)pyrimidine

CAS No.: 33360-22-4

Cat. No.: VC17322534

Molecular Formula: C15H14N4O2

Molecular Weight: 282.30 g/mol

* For research use only. Not for human or veterinary use.

7-(4-Morpholinyl)-2-phenyl(1,3)oxazolo(5,4-d)pyrimidine - 33360-22-4

Specification

CAS No. 33360-22-4
Molecular Formula C15H14N4O2
Molecular Weight 282.30 g/mol
IUPAC Name 7-morpholin-4-yl-2-phenyl-[1,3]oxazolo[5,4-d]pyrimidine
Standard InChI InChI=1S/C15H14N4O2/c1-2-4-11(5-3-1)14-18-12-13(16-10-17-15(12)21-14)19-6-8-20-9-7-19/h1-5,10H,6-9H2
Standard InChI Key HPSAIXHJRAUZQQ-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C2=C3C(=NC=N2)OC(=N3)C4=CC=CC=C4

Introduction

Structural and Physicochemical Characteristics

Core Heterocyclic Architecture

The oxazolo[5,4-d]pyrimidine system consists of a fused oxazole and pyrimidine ring, with substitutions at positions 2 and 7 dictating its biological and chemical properties. In 7-(4-Morpholinyl)-2-phenyl(1,3)oxazolo(5,4-d)pyrimidine, the morpholine ring (a six-membered heterocycle containing one nitrogen and one oxygen atom) introduces conformational flexibility and hydrogen-bonding capacity, while the phenyl group enhances lipophilicity .

Theoretical analyses of similar compounds suggest that electron-withdrawing substituents at position 7, such as morpholinyl groups, stabilize the heterocyclic system through resonance effects. This stabilization is critical for maintaining structural integrity during biological interactions .

Spectral and Crystallographic Data

While specific spectral data for 7-(4-Morpholinyl)-2-phenyl(1,3)oxazolo(5,4-d)pyrimidine are unavailable, studies on analogous 7-aminooxazolo[5,4-d]pyrimidines reveal distinct NMR patterns. For example, the 1H^1H NMR spectrum of compound 5h (a related derivative) exhibits signals at δ 11.63 ppm for the hydroxyl group and δ 7.30–6.81 ppm for aromatic protons, confirming the presence of phenyl and substituted pyrimidine moieties . X-ray crystallography of 5h further validated the planar geometry of the fused ring system, with bond lengths consistent with conjugated π-systems .

Synthetic Methodologies

Cyclization Strategies

The synthesis of oxazolo[5,4-d]pyrimidines typically follows two routes:

  • Pyrimidine Ring Cyclization: Building the pyrimidine ring onto a pre-formed oxazole derivative.

  • Oxazole Ring Cyclization: Constructing the oxazole moiety on a functionalized pyrimidine precursor .

For 7-substituted derivatives like 7-(4-Morpholinyl)-2-phenyl(1,3)oxazolo(5,4-d)pyrimidine, the latter method is often preferred. A representative pathway involves:

  • Reaction of aminomalononitrile tosylate with 5-amino-3-methylisoxazole-4-carbonitrile to form an oxazole intermediate.

  • Treatment with triethyl orthoacetate to generate an imidate.

  • Condensation with morpholine to introduce the 7-substituent .

Yields for such reactions vary significantly (9–66%) depending on the steric and electronic nature of the amine used .

Optimization Challenges

Key challenges in synthesizing 7-(4-Morpholinyl)-2-phenyl(1,3)oxazolo(5,4-d)pyrimidine include:

  • By-product Formation: Competing reactions often produce N′-cyanooxazolylacetamidines, which reduce yields .

  • Solvent Sensitivity: Ethanol promotes decomposition of intermediates, necessitating aprotic solvents like carbon tetrachloride for certain steps .

Biological Activity and Mechanisms

Table 1: Cytotoxic Activity of Selected Oxazolo[5,4-d]pyrimidines

CompoundSubstituent (Position 7)CC50_{50} (HT29)CC50_{50} (NHDFs)
3g3-(N,N-dimethylamino)propyl58.4 µM>200 µM
Fluorouracil381.2 µM
Cisplatin47.2 µM28.5 µM

Kinase Inhibition and Apoptosis

Molecular docking studies indicate that oxazolo[5,4-d]pyrimidines inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis . The morpholinyl group in 7-(4-Morpholinyl)-2-phenyl(1,3)oxazolo(5,4-d)pyrimidine may enhance binding to VEGFR-2’s ATP pocket through hydrogen bonding with Asp1046 and π-stacking with Phe1047 . Additionally, these compounds induce apoptosis via mitochondrial pathways, evidenced by caspase-3 activation and Bcl-2 downregulation in treated cells .

Pharmacokinetic and Toxicity Profiles

ADME Properties

In silico predictions for oxazolo[5,4-d]pyrimidines suggest moderate oral bioavailability (LogP = 2.1–3.5), with the morpholinyl group improving aqueous solubility compared to purely aromatic derivatives . Plasma protein binding is estimated at 85–92%, necessitating dose adjustments for therapeutic efficacy .

Future Directions and Applications

Structural Modifications

  • Position 7: Replacing morpholinyl with piperazinyl or thiomorpholinyl groups to modulate solubility and target affinity.

  • Position 2: Introducing electron-deficient aryl groups to enhance metabolic stability .

Combination Therapies

Preclinical studies suggest synergy between oxazolo[5,4-d]pyrimidines and checkpoint inhibitors (e.g., anti-PD-1 antibodies), potentially overcoming resistance in advanced malignancies .

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